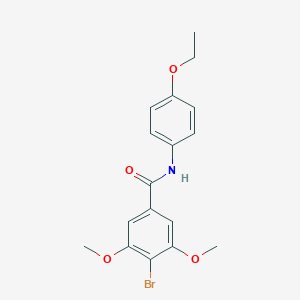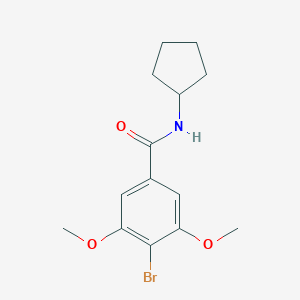
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide, commonly known as FQPA, is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. FQPA belongs to the family of heterocyclic compounds and has a molecular weight of 342.4 g/mol.
Mecanismo De Acción
The mechanism of action of FQPA is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes and receptors. FQPA has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. FQPA has also been shown to bind to the GABA-A receptor, where it acts as a positive allosteric modulator, enhancing the activity of the receptor.
Biochemical and Physiological Effects:
FQPA has been shown to have various biochemical and physiological effects, depending on the biological target it interacts with. Inhibition of acetylcholinesterase by FQPA can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in enhanced neurotransmitter signaling. Binding of FQPA to the GABA-A receptor can enhance the activity of the receptor, leading to increased inhibitory neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FQPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. FQPA is also relatively inexpensive compared to other compounds with similar biological activity. However, FQPA has some limitations, including its low selectivity for biological targets and its potential toxicity.
Direcciones Futuras
There are several future directions for research on FQPA. One possible direction is the development of FQPA-based drugs for the treatment of various diseases, including cancer and malaria. Another direction is the synthesis of FQPA-based materials for various applications, including catalysis and gas storage. Further research is also needed to understand the mechanism of action of FQPA and to improve its selectivity for specific biological targets.
Métodos De Síntesis
The synthesis of FQPA involves the reaction of 4-fluorophenol and 5-aminoquinoline in the presence of acetic anhydride and triethylamine. The reaction takes place at room temperature and yields FQPA as a white solid with a yield of 74%. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
FQPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FQPA has been evaluated for its anticancer, antitumor, and antiparasitic properties. FQPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FQPA has also been evaluated for its potential as an antiparasitic agent against Plasmodium falciparum, the parasite responsible for causing malaria.
In biochemistry, FQPA has been studied for its interaction with various biological targets, including enzymes and receptors. FQPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. FQPA has also been shown to bind to the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neurotransmitter release.
In material science, FQPA has been evaluated for its potential as a building block for the synthesis of functional materials, including metal-organic frameworks (MOFs). FQPA has been shown to form stable MOFs with various metal ions, including copper, zinc, and nickel.
Propiedades
Fórmula molecular |
C17H13FN2O2 |
|---|---|
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H13FN2O2/c18-12-6-8-13(9-7-12)22-11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21) |
Clave InChI |
YZUSGYUGBIFMEO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)

